2-Bromo-1-isopropoxy-3-(methoxymethyl)benzene
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Overview
Description
2-Bromo-1-isopropoxy-3-(methoxymethyl)benzene is an organic compound with the molecular formula C11H15BrO2. It is a brominated aromatic ether, characterized by the presence of a bromine atom, an isopropoxy group, and a methoxymethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-isopropoxy-3-(methoxymethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isopropoxy-3-(methoxymethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base can yield 1-isopropoxy-3-(methoxymethyl)benzene derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-Bromo-1-isopropoxy-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropoxy-3-(methoxymethyl)benzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic attack, while the isopropoxy and methoxymethyl groups can influence the compound’s reactivity and stability. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-isopropoxybenzene
- 1-Bromo-2-(methoxymethoxy)ethane
Uniqueness
2-Bromo-1-isopropoxy-3-(methoxymethyl)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable in various synthetic applications.
Properties
IUPAC Name |
2-bromo-1-(methoxymethyl)-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-8(2)14-10-6-4-5-9(7-13-3)11(10)12/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNHOHPCORJFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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